molecular formula C18H11N3S2 B12483712 2,5-diphenyl-1H-pyrrole-3,4-diyl bis(thiocyanate)

2,5-diphenyl-1H-pyrrole-3,4-diyl bis(thiocyanate)

Cat. No.: B12483712
M. Wt: 333.4 g/mol
InChI Key: HYALBCCVBXVEDY-UHFFFAOYSA-N
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Description

2,5-diphenyl-1H-pyrrole-3,4-diyl bis(thiocyanate) is a heterocyclic compound that features a pyrrole ring substituted with phenyl groups at the 2 and 5 positions and thiocyanate groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diphenyl-1H-pyrrole-3,4-diyl bis(thiocyanate) typically involves the reaction of a pyrrole derivative with thiocyanate reagents under specific conditions. One common method involves the use of aromatic nitriles and pyrrolinone esters in a base-catalyzed condensation reaction . The reaction conditions often include the use of solvents such as chloroform and water, with the addition of acetic acid to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for 2,5-diphenyl-1H-pyrrole-3,4-diyl bis(thiocyanate) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures for handling thiocyanate reagents.

Chemical Reactions Analysis

Types of Reactions

2,5-diphenyl-1H-pyrrole-3,4-diyl bis(thiocyanate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the thiocyanate groups or the pyrrole ring itself.

    Substitution: The thiocyanate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups to the pyrrole ring .

Mechanism of Action

The mechanism of action of 2,5-diphenyl-1H-pyrrole-3,4-diyl bis(thiocyanate) involves its interaction with molecular targets through its thiocyanate groups. These groups can participate in nucleophilic or electrophilic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-diphenyl-1H-pyrrole-3,4-diyl bis(thiocyanate) is unique due to its combination of phenyl and thiocyanate groups, which confer specific reactivity and potential applications not shared by its analogs. This makes it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C18H11N3S2

Molecular Weight

333.4 g/mol

IUPAC Name

(2,5-diphenyl-4-thiocyanato-1H-pyrrol-3-yl) thiocyanate

InChI

InChI=1S/C18H11N3S2/c19-11-22-17-15(13-7-3-1-4-8-13)21-16(18(17)23-12-20)14-9-5-2-6-10-14/h1-10,21H

InChI Key

HYALBCCVBXVEDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(N2)C3=CC=CC=C3)SC#N)SC#N

Origin of Product

United States

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